1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid
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Overview
Description
1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid typically involves the reaction of 2,4-dimethylimidazole with carbon disulfide and an appropriate hydroxyethylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbodithioic acid moiety can be reduced to form thiol derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Thiol derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the carbodithioic acid moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Used in hydrogels and biomedical applications.
2-Hydroxyethyl acrylate (HEA): Used in the synthesis of polymers and coatings.
1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole: Known for its antimicrobial properties.
Properties
CAS No. |
90173-98-1 |
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Molecular Formula |
C8H12N2OS2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2,5-dimethylimidazole-4-carbodithioic acid |
InChI |
InChI=1S/C8H12N2OS2/c1-5-7(8(12)13)10(3-4-11)6(2)9-5/h11H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
FDZSYMPBISNMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C)CCO)C(=S)S |
Origin of Product |
United States |
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